2-(3,4-dihydro-2H-quinolin-1-yl)acetonitrile
Overview
Description
2-(3,4-dihydro-2H-quinolin-1-yl)acetonitrile is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.231. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that the quinoline core is a common structure in many bioactive compounds, suggesting that it may interact with biological targets in a similar manner .
Biochemical Pathways
Quinoline derivatives have been found to influence a variety of biochemical pathways, including those involved in antimicrobial, antifungal, and antitumor activities .
Result of Action
Related compounds with a quinoline core have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antifungal effects .
Biological Activity
Introduction
The compound 2-(3,4-dihydro-2H-quinolin-1-yl)acetonitrile is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline core that is known for its ability to interact with various biological targets. The presence of the acetonitrile group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N |
Molecular Weight | 173.23 g/mol |
Melting Point | Not extensively reported |
Solubility | Soluble in organic solvents |
Anticholinesterase Activity
Research indicates that compounds related to 3,4-dihydroquinolinones exhibit significant inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes. For instance, compounds derived from this class have shown IC50 values as low as 0.29 µM against human AChE, indicating potent activity . This inhibition is crucial for treating neurodegenerative diseases such as Alzheimer's.
Neuroprotective Effects
Studies have demonstrated that derivatives of 3,4-dihydroquinolinone can penetrate the blood-brain barrier (BBB) effectively. For example, compound 3e from a related study was shown to cross the BBB without exhibiting toxicity at concentrations below 12.5 µM . This property is vital for developing treatments for central nervous system disorders.
Antimicrobial Activity
The antimicrobial potential of quinoline derivatives has been explored extensively. Compounds similar to this compound have demonstrated activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values reported for related compounds suggest robust antibacterial properties .
Antitumor Activity
Quinoline derivatives have been investigated for their anticancer properties. Some studies indicate that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives have shown significant antiproliferative effects on cancer cell lines such as A549 .
Case Study 1: Neuroprotective Potential
In a study evaluating the neuroprotective effects of a series of quinoline derivatives, it was found that specific compounds could significantly reduce oxidative stress markers in neuronal cells. The ability to inhibit AChE while protecting neuronal integrity suggests a dual mechanism beneficial for Alzheimer's disease therapy .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of related quinoline derivatives revealed that several compounds displayed potent activity against Gram-positive bacteria with MIC values ranging from 0.5 to 2 µg/mL against MRSA . These findings support the potential use of these compounds in treating resistant bacterial infections.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCDZHYOISPGQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66487-31-8 | |
Record name | 1-CYANOMETHYL-1,2,3,4-TETRAHYDRO-QUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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